Welcome to the BenchChem Online Store!
molecular formula C12H12O2S B8388973 3-Methylbenzo[b]thiophene-5-carboxylic acid ethyl ester

3-Methylbenzo[b]thiophene-5-carboxylic acid ethyl ester

Cat. No. B8388973
M. Wt: 220.29 g/mol
InChI Key: UGRRHQKERWDJES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04410539

Procedure details

A solution of 3-methylbenzo[b]thiophene-5-carboxylic acid ethyl ester (14.44 g.) in dry ether (50 ml.) was added dropwise with stirring to a mixture of lithium aluminium hydride (5.32 g.) in dry ether (450 ml.) under an atmosphere of dry nitrogen. Sufficient heat was applied during the addition to maintain gentle reflux. The mixture was heated under reflux with stirring for 3 hours and then cooled. The excess of lithium aluminium hydride was decomposed by the cautious addition with stirring of water (5.3 ml.) followed by 5 N sodium hydroxide solution (5.3 ml.) and finally more water (16 ml.). The mixture was filtered and the filtrate was dried (Na2SO4) and evaporated to give an oil which crystallized on standing. The solid was crystallized from ether/petrol (b.p. 40°-60°) to give 5-hydroxymethyl-3-methylbenzo[b]thiophene (8.93 g.), m.p. 51°-53°.
Quantity
14.44 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.32 g
Type
reactant
Reaction Step Two
Name
Quantity
450 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5.3 mL
Type
reactant
Reaction Step Four
Quantity
5.3 mL
Type
reactant
Reaction Step Five
Name
Quantity
16 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:15]=[CH:14][C:9]2[S:10][CH:11]=[C:12]([CH3:13])[C:8]=2[CH:7]=1)=O)C.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>CCOCC>[OH:3][CH2:4][C:6]1[CH:15]=[CH:14][C:9]2[S:10][CH:11]=[C:12]([CH3:13])[C:8]=2[CH:7]=1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
14.44 g
Type
reactant
Smiles
C(C)OC(=O)C1=CC2=C(SC=C2C)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
5.32 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
450 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Four
Name
Quantity
5.3 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
5.3 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
16 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Sufficient heat
ADDITION
Type
ADDITION
Details
was applied during the addition
TEMPERATURE
Type
TEMPERATURE
Details
to maintain gentle reflux
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the filtrate was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
crystallized
CUSTOM
Type
CUSTOM
Details
The solid was crystallized from ether/petrol (b.p. 40°-60°)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OCC1=CC2=C(SC=C2C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.93 g
YIELD: CALCULATEDPERCENTYIELD 76.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.